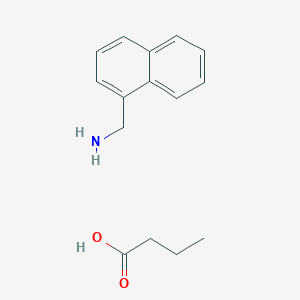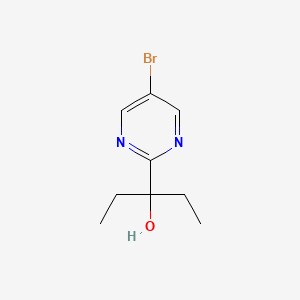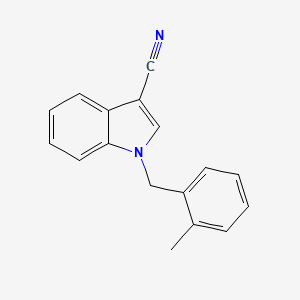![molecular formula C7H5BrClN3 B11866195 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine CAS No. 1208084-30-3](/img/structure/B11866195.png)
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings. The presence of bromine and chlorine substituents makes it a valuable intermediate in organic synthesis and pharmaceutical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and chlorinated starting materials, which undergo cyclization in the presence of a base such as sodium bicarbonate or potassium carbonate in polar solvents like methanol or ethanol under reflux conditions . Another approach involves microwave irradiation, which provides a more efficient and rapid synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxides or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile functionalization, making it a valuable scaffold in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
1208084-30-3 |
|---|---|
Molekularformel |
C7H5BrClN3 |
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
6-bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c8-6-4-12-3-5(1-9)11-7(12)2-10-6/h2-4H,1H2 |
InChI-Schlüssel |
RHMHCWNGXVXAHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C2N1C=C(N=C2)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)



![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)

![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)


